molecular formula C10H11FN2O B1527941 3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one CAS No. 1247157-86-3

3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No. B1527941
CAS RN: 1247157-86-3
M. Wt: 194.21 g/mol
InChI Key: REJOBELTJRWSNH-UHFFFAOYSA-N
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Description

“3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” belongs to the class of organic compounds known as beta amino acids and derivatives . It is a compound with a pyrrolidin-2-one structure substituted with an amino group and a 2-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” consists of a pyrrolidin-2-one ring substituted with an amino group and a 2-fluorophenyl group . The molecular weight of the compound is 194 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” include a molecular weight of 194 . The compound has a density of 1.3±0.1 g/cm3 . The boiling point is 342.6±27.0 °C at 760 mmHg . Other properties such as melting point, vapor pressure, and solubility are not available .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine scaffold, which is part of the compound “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one”, is a versatile structure in drug discovery. It has been used to design molecules with potent activity towards specific targets, such as the retinoic acid-related orphan receptor gamma-t (RORγt), while minimizing undesirable activity against other receptors like the pregnane X receptor (PXR) .

Potassium-Competitive Acid Blockers (P-CABs)

Pyrrole derivatives, which share a similar structure to the compound , have been synthesized in the pursuit of developing novel and potent P-CABs. These compounds are designed to have low log D and high ligand-lipophilicity efficiency (LLE) values, indicating their potential for effective acid-blocking activity .

Antitumor Activity

Compounds with a pyrrolidinone structure have been evaluated for their antitumor activity. Although the specific compound “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” is not mentioned, its structural similarity suggests potential applications in cancer research .

Biological and Clinical Applications

Indole derivatives, which are structurally related to pyrrolidinones, have diverse biological and clinical applications, including pharmacological activities. This indicates that “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” may also have various biological implications .

Pharmaceutical Effects

The broader class of pyrrolones and pyrrolidinones has been reviewed for their chemistry and pharmaceutical effects. This suggests that “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” could be of interest for future pharmaceutical studies .

Synthesis of New Derivatives

Research on the synthesis of new derivatives of compounds with similar structures, such as 1,2,4-triazole derivatives, indicates that “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” could be a candidate for the development of new chemical entities with potential biological activities .

Safety And Hazards

The specific safety and hazards associated with “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one” are not detailed in the search results .

Future Directions

Pyrrolidin-2-ones, including “3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one”, have great potential in pharmacology and medicinal chemistry . They are components of many biologically active molecules, both natural and synthetic, including approved drugs . The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

properties

IUPAC Name

3-amino-1-(2-fluorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-7-3-1-2-4-9(7)13-6-5-8(12)10(13)14/h1-4,8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJOBELTJRWSNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(2-fluorophenyl)pyrrolidin-2-one

CAS RN

1247157-86-3
Record name 3-amino-1-(2-fluorophenyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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